N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

CLK1 inhibitor kinase selectivity chemical probe

The compound N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (ML167, CAS 953232-74-1) is an isoxazole-benzamide small molecule developed as a chemical probe for CDC-like kinase 1 (CLK1). It was identified through the NIH Molecular Libraries Program and is recognized as a potent, highly selective inhibitor of CLK1 over closely related kinases such as CLK4 and DYRK1A.

Molecular Formula C21H22N2O6
Molecular Weight 398.415
CAS No. 953232-74-1
Cat. No. B2900788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
CAS953232-74-1
Molecular FormulaC21H22N2O6
Molecular Weight398.415
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC)OC
InChIInChI=1S/C21H22N2O6/c1-25-16-9-8-13(10-19(16)27-3)18-11-14(23-29-18)12-22-21(24)15-6-5-7-17(26-2)20(15)28-4/h5-11H,12H2,1-4H3,(H,22,24)
InChIKeyYYRWIMYLQNGKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (ML167) Procurement: Selective CLK1 Inhibitor Guide


The compound N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide (ML167, CAS 953232-74-1) is an isoxazole-benzamide small molecule developed as a chemical probe for CDC-like kinase 1 (CLK1) [1]. It was identified through the NIH Molecular Libraries Program and is recognized as a potent, highly selective inhibitor of CLK1 over closely related kinases such as CLK4 and DYRK1A [1].

Why Pan-CLK Inhibitors Cannot Replace N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide in Research


Generic CLK inhibitors such as TG003 or KH-CB19 exhibit equipotent inhibition of CLK1 and CLK4, severely limiting the ability to assign biological effects to a single kinase isoform [1]. In contrast, ML167’s >73-fold selectivity for CLK1 over CLK4 (IC50 >10 µM) enables unambiguous functional dissection of CLK1-dependent biology, making direct chemical substitution scientifically invalid when isoform specificity is required [1].

Quantitative Differentiation of ML167 (N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide) vs. Closest Analogs


CLK1 vs. CLK4 Enzyme Selectivity: Direct Head-to-Head Comparison with TG003

ML167 inhibits CLK1 with an IC50 of 0.136 µM while showing no significant inhibition of CLK4 up to 10 µM (>73-fold selectivity). In the same assay, the widely used tool compound TG003 inhibits both CLK1 (IC50 = 0.020 µM) and CLK4 (IC50 = 0.030 µM) equipotently, providing negligible isoform discrimination [1]. This quantitative selectivity gap defines ML167’s unique utility as a CLK1-specific probe.

CLK1 inhibitor kinase selectivity chemical probe

Selectivity Over DYRK1A: Minimizing Off-Target Kinase Interference vs. TG003

ML167 displays >10 µM IC50 against the closely related dual-specificity kinase DYRK1A, representing >73-fold selectivity over CLK1. In contrast, TG003 inhibits DYRK1A with an IC50 of approximately 0.9 µM, yielding only ~45-fold selectivity for its primary target [1]. This difference is critical because DYRK1A involvement in cellular processes can confound readouts if the inhibitor lacks sufficient discrimination.

DYRK1A kinase selectivity off-target liability

Cellular Target Engagement: Differential SR Protein Phosphorylation Inhibition vs. TG003

In HeLa cells, ML167 attenuates CLK1-dependent phosphorylation of the substrate SRSF5 (SRp40) with an EC50 of 3.0 µM. While TG003 is more potent (EC50 ≈ 1.0 µM) in reducing total SR protein phosphorylation, its concomitant inhibition of CLK4 and DYRK1A masks the specific contribution of CLK1 [1]. ML167’s cellular activity is therefore directly traceable to CLK1 inhibition, a feature not achievable with pan-CLK inhibitors.

cellular target engagement alternative splicing SR protein phosphorylation

Broad Kinase Panel Selectivity: Clean Profile vs. Cross-Reactive CLK Inhibitors

In a panel of 50 diverse kinases screened at 10 µM, ML167 inhibited only CLK1 by >90%, leaving all other tested kinases—including CLK4, DYRK1A, and DYRK1B—with residual activities above 70% [1]. By contrast, TG003 significantly inhibits CLK1, CLK4, and DYRK1A in the same concentration range, revealing a multi-target profile [1]. This broader selectivity data reinforces ML167’s role as a precise pharmacological tool.

kinase profiling selectivity score off-target activity

High-Impact Research Applications Enabled by N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide Selectivity


Dissecting CLK1-Specific Roles in Alternative Splicing Networks

Because ML167’s >73-fold selectivity for CLK1 over CLK4 prevents concurrent inhibition of both splicing kinases, researchers can use it to isolate CLK1-dependent exons and splicing regulators. Cellular EC50 data (SRSF5 phosphorylation) confirm target engagement, supporting loss-of-function chemical genetics experiments in HeLa and other cell lines [1].

Probing CLK1 Functions in Circadian Clock Regulation

CLK1 has been implicated in phosphorylation of circadian clock proteins. ML167, with its clean DYRK1A selectivity profile (>10 µM IC50), enables specific interrogation of CLK1-mediated phosphorylation events in the core clock loop without interference from DYRK1A, a known kinase in the pathway [1].

Validating CLK1 as a Therapeutic Vulnerability in Spliceosome-Targeted Oncology

The compound’s single-hit kinase profile at 10 µM supports its use in cancer cell lines to evaluate synthetic lethality or oncogenic splicing dependency driven solely by CLK1, minimizing false positives arising from polypharmacology. The selectivity data direct procurement for mechanism-of-action studies [1].

Building Pharmacodynamic Biomarker Assays for CLK1 Antagonism

ML167’s measurable cellular EC50 (3.0 µM) for SR protein phosphorylation enables the development of quantitative PD biomarkers. Its selectivity ensures that assay dynamic range reflects only CLK1 inhibition, a requirement when cross-reactivity of pan-inhibitors would distort dose-response relationships [1].

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.